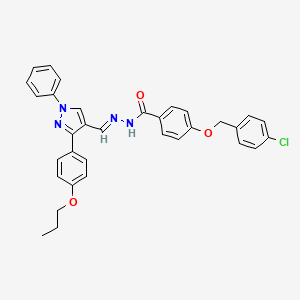

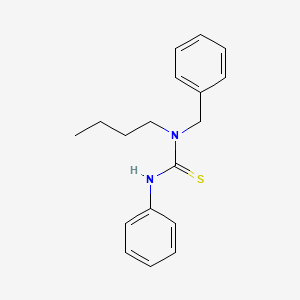

1-Benzyl-1-butyl-3-phenyl-2-thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La 1-Bencil-1-butil-3-fenil-2-tiourea es un compuesto orgánico con la fórmula molecular C18H22N2S y un peso molecular de 298,453 g/mol . Este compuesto es parte de la familia de la tiourea, caracterizada por la presencia de un grupo tiocarbonilo (C=S) enlazado a átomos de nitrógeno. Las tioureas son conocidas por sus diversas aplicaciones en varios campos, incluyendo la química, la biología y la industria.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La 1-Bencil-1-butil-3-fenil-2-tiourea se puede sintetizar a través de la reacción del isotiocianato de bencilo con butilamina y fenilamina bajo condiciones controladas. La reacción típicamente involucra:

Reactivos: Isotiocianato de bencilo, butilamina, fenilamina

Solvente: Etanol o metanol anhidro

Temperatura: Temperatura ambiente a 50°C

Tiempo de reacción: 12-24 horas

La reacción procede a través de la adición nucleofílica de las aminas al isotiocianato, formando el compuesto de tiourea deseado .

Métodos de Producción Industrial

La producción industrial de 1-Bencil-1-butil-3-fenil-2-tiourea sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra:

Reactores: Reactores por lotes o de flujo continuo

Purificación: Cristalización o recristalización a partir de solventes adecuados

Control de calidad: Técnicas analíticas como HPLC, RMN y espectrometría de masas para garantizar la pureza y la consistencia del producto.

Análisis De Reacciones Químicas

Tipos de Reacciones

La 1-Bencil-1-butil-3-fenil-2-tiourea se somete a diversas reacciones químicas, incluyendo:

Oxidación: Oxidación del grupo tiocarbonilo para formar sulfóxidos o sulfones.

Reducción: Reducción del grupo tiocarbonilo para formar tioles o aminas.

Sustitución: Reacciones de sustitución nucleofílica en los átomos de nitrógeno o azufre.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno (H2O2) o ácido m-cloroperbenzoico (m-CPBA) en condiciones suaves.

Reducción: Hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4) en solventes anhidros.

Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base como trietilamina (TEA) o piridina.

Principales Productos Formados

Oxidación: Sulfóxidos o sulfones

Reducción: Tioles o aminas

Sustitución: Derivados N-alquilo o N-acilo.

Aplicaciones Científicas De Investigación

La 1-Bencil-1-butil-3-fenil-2-tiourea tiene varias aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como ligando en química de coordinación y como reactivo en síntesis orgánica.

Biología: Investigado por su potencial como inhibidor de enzimas y como una sonda para estudiar las interacciones proteína-ligando.

Medicina: Explorado por sus potenciales propiedades terapéuticas, incluyendo actividades anticancerígenas y antimicrobianas.

Industria: Utilizado como inhibidor de corrosión para metales y como aditivo en lubricantes .

Mecanismo De Acción

El mecanismo de acción de la 1-Bencil-1-butil-3-fenil-2-tiourea involucra su interacción con objetivos moleculares como enzimas y proteínas. El grupo tiocarbonilo puede formar enlaces de hidrógeno y coordinarse con iones metálicos, afectando la actividad de enzimas y otras proteínas. La presencia de anillos de benceno y grupos polares mejora su afinidad y especificidad de unión .

Comparación Con Compuestos Similares

La 1-Bencil-1-butil-3-fenil-2-tiourea se puede comparar con otros derivados de tiourea, como:

- 1-Bencil-1-etil-3-fenil-2-tiourea

- 1-Bencil-3-fenil-2-tiourea

- 1-Bencil-3-metil-2-tiourea

- 1-Benzoil-3-fenil-2-tiourea

- 1-Bencil-3-furfuril-2-tiourea

Estos compuestos comparten características estructurales similares, pero difieren en sus sustituyentes alquilo o arilo, lo que puede influir en su reactividad química y actividad biológica. La combinación única de grupos bencilo, butilo y fenilo en la 1-Bencil-1-butil-3-fenil-2-tiourea contribuye a sus propiedades y aplicaciones distintas .

Propiedades

Número CAS |

101786-18-9 |

|---|---|

Fórmula molecular |

C18H22N2S |

Peso molecular |

298.4 g/mol |

Nombre IUPAC |

1-benzyl-1-butyl-3-phenylthiourea |

InChI |

InChI=1S/C18H22N2S/c1-2-3-14-20(15-16-10-6-4-7-11-16)18(21)19-17-12-8-5-9-13-17/h4-13H,2-3,14-15H2,1H3,(H,19,21) |

Clave InChI |

VDFUCSQUJYZLAZ-UHFFFAOYSA-N |

SMILES canónico |

CCCCN(CC1=CC=CC=C1)C(=S)NC2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(2,5-Dimethylphenyl)imino]methyl}-2-naphthol](/img/structure/B11954647.png)

![2-hydroxy-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}benzoic acid](/img/structure/B11954660.png)